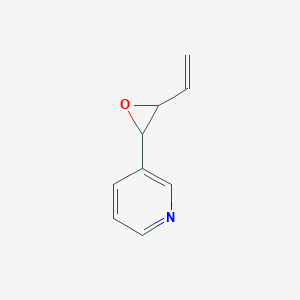

Pyridine, 3-(3-ethenyloxiranyl)-(9CI)

Beschreibung

Eigenschaften

CAS-Nummer |

119875-67-1 |

|---|---|

Molekularformel |

C9H9NO |

Molekulargewicht |

147.17 g/mol |

IUPAC-Name |

3-(3-ethenyloxiran-2-yl)pyridine |

InChI |

InChI=1S/C9H9NO/c1-2-8-9(11-8)7-4-3-5-10-6-7/h2-6,8-9H,1H2 |

InChI-Schlüssel |

ZTMKEYXIGNYEBF-UHFFFAOYSA-N |

SMILES |

C=CC1C(O1)C2=CN=CC=C2 |

Kanonische SMILES |

C=CC1C(O1)C2=CN=CC=C2 |

Synonyme |

Pyridine, 3-(3-ethenyloxiranyl)- (9CI) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

-

Ylide Generation : Allylic sulfonium salts (e.g., dimethylsulfonium 3-(trimethylsilyl)allylide) are treated with a base (e.g., KOH) under phase-transfer conditions (solid-liquid) or in tetrahydrofuran (THF) at -78°C to form reactive ylides.

-

Imine Substrate : N-Sulfonylimines derived from pyridine-3-carbaldehyde serve as the aromatic component, introducing the pyridine backbone.

-

Cycloaddition : The ylide reacts with the imine to form a vinylaziridine intermediate. Subsequent epoxidation or oxidative modification introduces the ethenyloxiranyl group.

Critical Parameters :

-

Temperature : Phase-transfer reactions proceed at ambient temperature (~25°C), while preformed ylides require cryogenic conditions (-78°C) to stabilize intermediates.

-

Catalysts : Benzamide (0.1–1 mol%) enhances reaction efficiency by stabilizing transition states.

-

Light Exposure : Photochemical activation using visible/UV light (e.g., 300 W Osram bulb) accelerates epoxidation steps.

Yield and Selectivity

-

Phase-Transfer Method : Yields >80% are reported for analogous vinylaziridines, though trans/cis selectivity remains moderate (∼60:40).

-

Low-Temperature Method : Quantitative yields are achievable with preformed ylides, but stereochemical control remains challenging.

Comparative Analysis of Methods

Mechanistic Insights and Optimization

Role of Light and Catalysts

Photochemical activation is critical in epoxidation steps, as demonstrated in analogous trichloromethylpyridine syntheses. Light exposure (300–400 nm) promotes radical intermediates, enhancing reaction rates and purity. Catalysts like benzamide mitigate side reactions by coordinating to reactive sites.

Solvent and Base Selection

-

Solvents : Methanol/water mixtures (2:1) or THF are optimal for ylide stability.

-

Bases : Sodium methoxide or hydroxide ensures deprotonation without hydrolyzing sensitive intermediates.

Industrial and Research Applications

While Pyridine, 3-(3-ethenyloxiranyl)-(9CI) is primarily a research compound, its structural motifs align with bioactive molecules and materials science applications. For example:

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Vinyl-2-oxiranyl)pyridine undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be oxidized to form diols.

Reduction: The vinyl group can be reduced to an ethyl group.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products

Oxidation: Formation of diols from the epoxide ring.

Reduction: Formation of ethyl-substituted pyridine.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-(3-Vinyl-2-oxiranyl)pyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral ligands.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drugs with pyridine-based structures.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 3-(3-Vinyl-2-oxiranyl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The epoxide ring is particularly reactive, undergoing ring-opening reactions with nucleophiles to form β-amino alcohols. The pyridine ring can coordinate with metal ions, making it useful in catalysis and as a ligand in coordination chemistry .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares Pyridine, 3-(3-ethenyloxiranyl)-(9CI) with structurally related pyridine derivatives:

Key Observations:

- Reactivity: The ethenyloxiranyl group in the target compound introduces epoxide reactivity, enabling ring-opening reactions for polymer or pharmaceutical synthesis. This contrasts with non-reactive substituents like methylthio (C₆H₇NS) or triazole groups .

- Applications : Nicotine analogs (3-(1-methylpyrrolidinyl)pyridine) are linked to insecticidal activity, suggesting that the target compound’s epoxide group could similarly function in agrochemicals .

Research Findings and Trends

- Fluorophore Comparison: Anthracene-substituted pyridines (compound 9CI in ) show strong fluorescence due to their large aromatic surface area, whereas smaller substituents (e.g., methyl) lack significant emission.

- Synthetic Utility : Epoxide-bearing pyridines are valuable intermediates. For example, Thymidine derivatives with pyridinecarboxylate groups () leverage pyridine’s directing effects in nucleoside modifications, suggesting analogous applications for the target compound .

- Agrochemical Relevance : Pyridine derivatives with heterocyclic substituents (e.g., neburon in ) are herbicides, indicating that the ethenyloxiranyl group’s reactivity could be harnessed for similar purposes .

Q & A

Q. What synthetic methodologies are recommended for Pyridine, 3-(3-ethenyloxiranyl)-(9CI), and how can reaction conditions be optimized?

Synthesis of this compound likely involves multi-step reactions, including functionalization of the pyridine ring and introduction of the ethenyloxiranyl group. For example, analogous pyridine derivatives require controlled coupling reactions (e.g., Heck or Suzuki-Miyaura for vinyl groups) and epoxidation steps . Key considerations include:

- Catalyst selection : Use palladium-based catalysts for coupling reactions, with temperature control (e.g., 60–80°C) to avoid side products.

- Epoxidation : Optimize oxidizing agents (e.g., m-CPBA) and solvent polarity to enhance stereochemical control .

- Purification : Employ silica gel chromatography or recrystallization, as impurities from incomplete reactions can skew biological activity assays .

Q. How should researchers characterize Pyridine, 3-(3-ethenyloxiranyl)-(9CI) to confirm structural integrity?

A combination of spectroscopic and chromatographic methods is critical:

- NMR spectroscopy : Analyze and spectra to verify the pyridine ring substitution pattern and ethenyloxiranyl connectivity.

- Mass spectrometry : Confirm molecular weight and fragmentation patterns (e.g., loss of the oxiranyl group under electron impact) .

- HPLC : Assess purity (>95% recommended) to ensure reproducibility in downstream applications .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates during synthesis .

- Protective equipment : Wear nitrile gloves and goggles, as pyridine derivatives can cause skin/eye irritation .

- First aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How does the stereochemistry of the ethenyloxiranyl group influence the compound’s reactivity and biological interactions?

The spatial arrangement of the oxiranyl group can dictate electronic and steric effects:

- Electrophilic reactivity : The oxirane ring’s strain enhances its susceptibility to nucleophilic attack, which may modulate interactions with biological targets (e.g., enzymes) .

- Stereochemical analysis : Use chiral HPLC or X-ray crystallography to resolve enantiomers, as biological activity often depends on absolute configuration .

Q. How can researchers address contradictions in catalytic activity data for this compound in cross-coupling reactions?

Discrepancies may arise from:

- Purity variability : Trace impurities (e.g., residual palladium) can alter catalytic efficiency. Implement rigorous purification and ICP-MS analysis .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently than non-polar solvents, affecting reaction rates. Conduct solvent screening with kinetic studies .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

- Accelerated stability testing : Incubate the compound at 40°C and pH 3–9 for 1–4 weeks, monitoring degradation via LC-MS .

- Degradation pathways : Identify primary breakdown products (e.g., ring-opened diols from oxirane hydrolysis) and adjust storage conditions (e.g., inert atmosphere, desiccants) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking studies : Use software like AutoDock to simulate binding to receptors (e.g., nicotinic acetylcholine receptors, given structural similarities to nicotine derivatives) .

- QSAR analysis : Correlate substituent electronic parameters (e.g., Hammett constants) with observed bioactivity to guide structural optimization .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Optimization Parameters

| Step | Reaction Type | Key Reagents/Conditions | Purification Method | Reference |

|---|---|---|---|---|

| 1 | Coupling | Pd(OAc), ligand, 80°C | Column chromatography | |

| 2 | Epoxidation | m-CPBA, CHCl, 0°C | Recrystallization |

Q. Table 2. Stability Assessment Under Stress Conditions

| Condition | Degradation Product | Mitigation Strategy |

|---|---|---|

| pH 3 | Oxirane-opened diol | Store at pH 6–7, 4°C |

| 40°C, O | Pyridine N-oxide | Use argon atmosphere |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.